Cas no 1261493-73-5 (3-Fluoro-5-iodo-2-(3-(trifluoromethyl)phenyl)pyridine)

3-Fluoro-5-iodo-2-(3-(trifluoromethyl)phenyl)pyridine is a versatile heterocyclic compound featuring a pyridine core substituted with fluorine, iodine, and trifluoromethyl groups. This unique structure enhances its chemical stability and reactivity, making it ideal for various applications in organic synthesis, including pharmaceutical and agrochemical research. The trifluoromethyl group imparts additional stability, while the fluorine and iodine substituents enhance solubility and reactivity in organic reactions.
3-Fluoro-5-iodo-2-(3-(trifluoromethyl)phenyl)pyridine structure
1261493-73-5 structure
Product name:3-Fluoro-5-iodo-2-(3-(trifluoromethyl)phenyl)pyridine
CAS No:1261493-73-5
MF:C12H6F4IN
Molecular Weight:367.080829143524
CID:4924127

3-Fluoro-5-iodo-2-(3-(trifluoromethyl)phenyl)pyridine 化学的及び物理的性質

名前と識別子

    • 3-Fluoro-5-iodo-2-(3-(trifluoromethyl)phenyl)pyridine
    • インチ: 1S/C12H6F4IN/c13-10-5-9(17)6-18-11(10)7-2-1-3-8(4-7)12(14,15)16/h1-6H
    • InChIKey: HDBMMLOECQOUJN-UHFFFAOYSA-N
    • SMILES: IC1=CN=C(C(=C1)F)C1=CC=CC(C(F)(F)F)=C1

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 18
  • 回転可能化学結合数: 1
  • 複雑さ: 284
  • XLogP3: 4.1
  • トポロジー分子極性表面積: 12.9

3-Fluoro-5-iodo-2-(3-(trifluoromethyl)phenyl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A023027730-1g
3-Fluoro-5-iodo-2-(3-(trifluoromethyl)phenyl)pyridine
1261493-73-5 97%
1g
$1797.60 2023-09-03
Alichem
A023027730-250mg
3-Fluoro-5-iodo-2-(3-(trifluoromethyl)phenyl)pyridine
1261493-73-5 97%
250mg
$727.60 2023-09-03
Alichem
A023027730-500mg
3-Fluoro-5-iodo-2-(3-(trifluoromethyl)phenyl)pyridine
1261493-73-5 97%
500mg
$940.80 2023-09-03

3-Fluoro-5-iodo-2-(3-(trifluoromethyl)phenyl)pyridine 関連文献

3-Fluoro-5-iodo-2-(3-(trifluoromethyl)phenyl)pyridineに関する追加情報

Introduction to 3-Fluoro-5-iodo-2-(3-(trifluoromethyl)phenyl)pyridine (CAS No. 1261493-73-5)

3-Fluoro-5-iodo-2-(3-(trifluoromethyl)phenyl)pyridine (CAS No. 1261493-73-5) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential in the development of novel therapeutic agents. The presence of fluorine and iodine atoms, along with the trifluoromethyl group, imparts specific chemical and biological properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The chemical structure of 3-Fluoro-5-iodo-2-(3-(trifluoromethyl)phenyl)pyridine consists of a pyridine ring substituted with a fluorine atom at the 3-position, an iodine atom at the 5-position, and a 3-(trifluoromethyl)phenyl group at the 2-position. This arrangement provides a combination of electron-withdrawing and electron-donating effects, which can influence the compound's reactivity and stability. The trifluoromethyl group, in particular, is known for its strong electron-withdrawing properties and hydrophobic nature, making it a common feature in drug design to enhance metabolic stability and bioavailability.

In recent years, there has been a growing interest in the use of halogenated pyridines as building blocks for the synthesis of pharmaceuticals. The iodine atom in 3-Fluoro-5-iodo-2-(3-(trifluoromethyl)phenyl)pyridine can be readily functionalized through various chemical transformations, such as Suzuki coupling reactions, which are widely used in the synthesis of biologically active compounds. This versatility makes it an attractive starting material for researchers aiming to develop new drugs with improved pharmacological profiles.

The biological activity of 3-Fluoro-5-iodo-2-(3-(trifluoromethyl)phenyl)pyridine has been explored in several studies. One notable application is its use as an intermediate in the synthesis of inhibitors targeting specific enzymes involved in disease pathways. For example, research has shown that derivatives of this compound exhibit potent inhibitory activity against kinases, which are key targets in cancer therapy. The ability to modulate kinase activity through small molecule inhibitors is a critical strategy in modern drug discovery, and compounds like 3-Fluoro-5-iodo-2-(3-(trifluoromethyl)phenyl)pyridine provide a promising foundation for such efforts.

Beyond its role as an enzyme inhibitor, 3-Fluoro-5-iodo-2-(3-(trifluoromethyl)phenyl)pyridine has also been investigated for its potential as an imaging agent. The iodine atom can be labeled with radioisotopes, such as iodine-124 or iodine-125, which are commonly used in positron emission tomography (PET) and single-photon emission computed tomography (SPECT). This property makes it suitable for developing radiolabeled tracers that can be used to visualize and quantify biological processes in vivo. Such tracers are invaluable tools in both preclinical research and clinical diagnostics.

The synthetic route to 3-Fluoro-5-iodo-2-(3-(trifluoromethyl)phenyl)pyridine involves several well-established steps. Typically, the synthesis begins with the formation of a pyridine derivative containing the desired substituents on the ring. Subsequent functionalization steps introduce the fluorine and iodine atoms, followed by the attachment of the trifluoromethylated phenyl group. These reactions are often carried out under carefully controlled conditions to ensure high yields and purity of the final product.

In terms of safety and handling, it is important to note that while 3-Fluoro-5-iodo-2-(3-(trifluoromethyl)phenyl)pyridine is not classified as a hazardous material or controlled substance, proper laboratory practices should always be followed when working with this compound. This includes using appropriate personal protective equipment (PPE), ensuring adequate ventilation, and disposing of waste materials according to local regulations.

The future prospects for 3-Fluoro-5-iodo-2-(3-(trifluoromethyl)phenyl)pyridine are promising. Ongoing research continues to uncover new applications and derivatives that could have significant therapeutic value. As our understanding of molecular biology and drug design advances, compounds like this will play an increasingly important role in addressing unmet medical needs and improving patient outcomes.

In conclusion, 3-Fluoro-5-iodo-2-(3-(trifluoromethyl)phenyl)pyridine (CAS No. 1261493-73-5) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features make it a valuable intermediate for the synthesis of bioactive molecules, enzyme inhibitors, and imaging agents. As research in these areas continues to evolve, this compound is likely to remain at the forefront of innovative drug development efforts.

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